2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a methoxyethyl group, a chlorophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride under neat conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its COX-2 inhibitory activity is influenced by the nature and size of the substituents on the imidazo[1,2-a]pyridine ring . This interaction can lead to the inhibition of the cyclooxygenase-2 enzyme, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzimidazole derivatives: Known for their diverse biological applications, including anticancer and antibacterial properties.
Uniqueness
2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential as a COX-2 inhibitor and its diverse reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20ClN3O3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20ClN3O3/c1-13-18(20(26)28-12-11-27-2)19(14-7-3-4-8-15(14)22)25-17-10-6-5-9-16(17)24-21(25)23-13/h3-10,19H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
HLYZNGZNJHGZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)OCCOC |
Origin of Product |
United States |
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